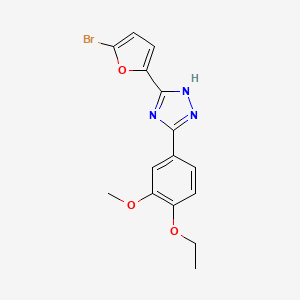
Methyl 6-(indolin-1-yl)-4-methylnicotinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 6-(indolin-1-yl)-4-methylnicotinate is a compound that belongs to the class of nicotinates, which are derivatives of nicotinic acid
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Methyl-6-(Indolin-1-yl)-4-methylnicotinat umfasst typischerweise die Reaktion von 6-Brom-4-methylnicotinsäure mit Indolin in Gegenwart einer Base. Die Reaktion wird in einem Lösungsmittel wie Dimethylformamid (DMF) bei erhöhten Temperaturen durchgeführt. Das resultierende Produkt wird dann unter Verwendung von Methanol und einem Katalysator wie Schwefelsäure verestert, um die endgültige Verbindung zu erhalten.
Industrielle Produktionsverfahren
Die industrielle Produktion von Methyl-6-(Indolin-1-yl)-4-methylnicotinat folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess umfasst die Optimierung der Reaktionsbedingungen, um Ausbeute und Reinheit zu maximieren. Durchflussreaktoren und automatisierte Systeme werden häufig eingesetzt, um eine gleichmäßige Produktionsqualität sicherzustellen.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Methyl-6-(Indolin-1-yl)-4-methylnicotinat unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden.
Substitution: Die Verbindung kann nucleophile Substitutionsreaktionen eingehen, bei denen die Indolin-Einheit durch andere Nucleophile ersetzt werden kann.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in saurer oder basischer Umgebung.
Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.
Substitution: Nucleophile wie Amine oder Thiole in Gegenwart einer Base.
Hauptprodukte, die gebildet werden
Oxidation: Bildung der entsprechenden Carbonsäuren oder Ketone.
Reduktion: Bildung von Alkoholen oder Aminen.
Substitution: Bildung von substituierten Nicotinaten mit verschiedenen funktionellen Gruppen.
Wissenschaftliche Forschungsanwendungen
Methyl-6-(Indolin-1-yl)-4-methylnicotinat hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Wird auf seine potenziellen Eigenschaften als bioaktives Molekül mit antimikrobiellen und Antikrebswirkungen untersucht.
Medizin: Wird auf seine potenziellen therapeutischen Wirkungen, insbesondere bei der Behandlung von neurologischen Erkrankungen, untersucht.
Industrie: Wird bei der Entwicklung neuer Materialien und als Vorläufer für die Synthese von Farbstoffen und Pigmenten eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von Methyl-6-(Indolin-1-yl)-4-methylnicotinat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Indolin-Einheit ist dafür bekannt, mit Enzymen und Rezeptoren zu interagieren und deren Aktivität zu modulieren. Die Verbindung kann bestimmte Signalwege hemmen oder aktivieren, was zu den beobachteten biologischen Wirkungen führt. So kann sie beispielsweise Acetylcholinesterase hemmen, was zu erhöhten Acetylcholinspiegeln im Gehirn führt, was bei der Behandlung der Alzheimer-Krankheit von Vorteil ist.
Wirkmechanismus
The mechanism of action of Methyl 6-(indolin-1-yl)-4-methylnicotinate involves its interaction with specific molecular targets and pathways. The indoline moiety is known to interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. For example, it may inhibit acetylcholinesterase, leading to increased levels of acetylcholine in the brain, which is beneficial in the treatment of Alzheimer’s disease.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- Methyl-6-(Indolin-1-yl)nicotinat
- Methyl-4-methylnicotinat
- Indolinderivate
Einzigartigkeit
Methyl-6-(Indolin-1-yl)-4-methylnicotinat zeichnet sich durch seine einzigartige Kombination der Indolin-Einheit und der Nicotinatstruktur aus. Diese Kombination verleiht ihm besondere chemische und biologische Eigenschaften, was es zu einer wertvollen Verbindung für verschiedene Anwendungen macht. Seine Fähigkeit, verschiedene chemische Reaktionen einzugehen, und seine potenziellen therapeutischen Wirkungen unterstreichen seine Einzigartigkeit im Vergleich zu ähnlichen Verbindungen.
Eigenschaften
Molekularformel |
C16H16N2O2 |
|---|---|
Molekulargewicht |
268.31 g/mol |
IUPAC-Name |
methyl 6-(2,3-dihydroindol-1-yl)-4-methylpyridine-3-carboxylate |
InChI |
InChI=1S/C16H16N2O2/c1-11-9-15(17-10-13(11)16(19)20-2)18-8-7-12-5-3-4-6-14(12)18/h3-6,9-10H,7-8H2,1-2H3 |
InChI-Schlüssel |
GNGWHFQHPNINPB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC=C1C(=O)OC)N2CCC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(8-(3-Isopropyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetic acid](/img/structure/B11803915.png)



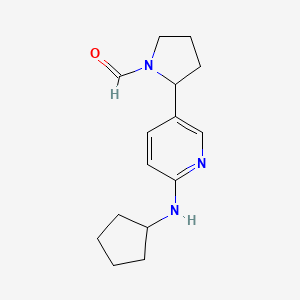
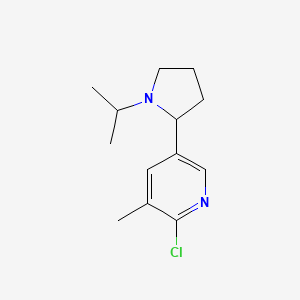
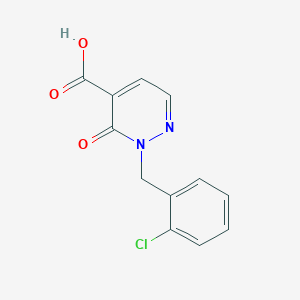
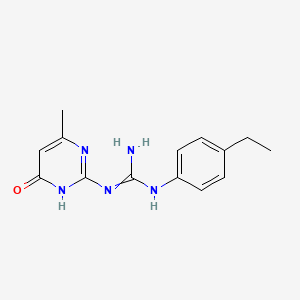
![2-amino-3-methyl-N-[(3S)-1-methylpiperidin-3-yl]butanamide](/img/structure/B11803953.png)

![2-(Pyridin-4-YL)octahydropyrrolo[3,4-C]pyrrole](/img/structure/B11803972.png)
